B1164189 Bromelain CAS No. 37189-34-7

Bromelain

Cat. No.: B1164189
CAS No.: 37189-34-7
InChI Key:
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Mechanism of Action

Target of Action

Bromelain, a group of enzymes derived from the pineapple plant (Ananas comosus), has been shown to exhibit a wide range of activities . Its primary targets include various inflammatory conditions, cancer cells, and glucose metabolism .

Mode of Action

This compound interacts with its targets through several mechanisms. It exhibits anti-inflammatory activity by reducing inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and asthma . The anti-cancer activity of this compound is achieved through the induction of apoptosis, inhibition of angiogenesis, and enhancement of the body’s immune response . Furthermore, this compound’s anti-diabetic property is attributed to the improvement in glucose metabolism and reduction in insulin resistance .

Biochemical Pathways

This compound affects several biochemical pathways. Its anti-inflammatory action is related to its modulation of the arachidonate cascade . The anti-cancer activity of this compound involves the induction of apoptosis and inhibition of angiogenesis . This compound’s anti-diabetic property is linked to the improvement in glucose metabolism .

Pharmacokinetics

Various formulations and delivery systems are being developed to improve the efficacy and safety of this compound, including the microencapsulated form to treat oral inflammatory conditions and liposomal formulations to treat cancer . These developments aim to enhance this compound’s bioavailability and stability while reducing side effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to be useful in treating inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and asthma . In terms of cancer, this compound induces apoptosis, inhibits angiogenesis, and enhances the body’s immune response . For diabetes, this compound improves glucose metabolism and reduces insulin resistance .

Safety and Hazards

Bromelain might cause some side effects, including diarrhea and stomach upset . When applied to the skin, it might cause allergic reactions in some people . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors/dust .

Future Directions

The breakthrough of recombinant DNA technology has facilitated the large-scale production and purification of recombinant bromelain for novel applications in the future . Various formulations and delivery systems are being developed in order to improve the efficacy and safety of this molecule . Future studies are required to determine safety and efficacy of dosing and interactions with other medications .

Biochemical Analysis

Biochemical Properties

Bromelain plays a significant role in biochemical reactions due to its proteolytic activity. It interacts with various enzymes, proteins, and other biomolecules. This compound contains multiple thiol endopeptidases, which are responsible for breaking down proteins into smaller peptides and amino acids . These interactions are crucial for its anti-inflammatory and anti-cancer properties. This compound also interacts with fibrin, a protein involved in blood clotting, and helps in fibrinolysis, the breakdown of blood clots .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth . It also reduces inflammation by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines . Additionally, this compound enhances the immune response by activating immune cells such as macrophages and natural killer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound exerts its effects by binding to specific biomolecules and modulating their activity. For instance, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . It also activates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . This compound’s ability to modulate gene expression is attributed to its interaction with transcription factors and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable and retains its activity for extended periods under appropriate storage conditions . It can degrade over time, leading to a reduction in its proteolytic activity. Long-term studies have shown that this compound maintains its anti-inflammatory and anti-cancer properties even after prolonged exposure . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anti-thrombotic effects without causing significant adverse effects . At high doses, this compound can cause gastrointestinal disturbances and allergic reactions . Studies have shown that there is a threshold effect, where the therapeutic benefits of this compound are maximized at specific dosages, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as trypsin and chymotrypsin, enhancing their proteolytic activity . This compound also affects metabolic flux by modulating the levels of various metabolites. For example, it increases the production of anti-inflammatory metabolites while decreasing the levels of pro-inflammatory metabolites . This compound’s interaction with cofactors such as calcium ions is essential for its enzymatic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound is primarily localized in the cytoplasm, where it exerts its proteolytic activity . It can also accumulate in specific tissues, such as the gastrointestinal tract, where it aids in digestion and absorption of nutrients .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it performs its enzymatic functions . This compound’s activity is influenced by its localization, as it interacts with various cellular components. Post-translational modifications, such as glycosylation, play a role in directing this compound to specific compartments within the cell . These modifications also affect this compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromelain is not synthesized chemically but is extracted from natural sources. The extraction process involves several steps:

Industrial Production Methods: this compound is produced mainly in regions where pineapples are grown, such as Thailand and Malaysia. The industrial production process involves the extraction of this compound from pineapple waste materials like peel, core, and leaves. The starting material is blended and pressed, followed by filtration and purification to obtain a concentrated enzyme extract .

Chemical Reactions Analysis

Types of Reactions: Bromelain primarily undergoes proteolytic reactions, where it breaks down proteins into smaller peptides or amino acids. It is a sulfhydryl protease, meaning it requires a free sulfhydryl group of a cysteine amino acid side chain for its activity .

Common Reagents and Conditions:

Major Products: The primary products of this compound’s proteolytic activity are smaller peptides and amino acids, which result from the breakdown of larger protein molecules .

Comparison with Similar Compounds

Bromelain is unique among proteolytic enzymes due to its broad range of applications and its ability to function effectively in the human body without significant side effects. Similar compounds include:

    Papain: Derived from papaya, it also has proteolytic activity but is primarily used in meat tenderization and wound debridement.

    Ficin: Extracted from figs, it is used in the food industry and for its anti-inflammatory properties.

    Trypsin: A pancreatic enzyme used in protein digestion and cell culture applications.

This compound stands out due to its diverse therapeutic applications and its effectiveness in both traditional and modern medicine .

Properties

{ "Design of the Synthesis Pathway": "Bromelain can be synthesized through a multi-step process involving the isolation of the enzyme from pineapple stems followed by purification and modification steps.", "Starting Materials": [ "Pineapple stems", "Buffer solution", "Salts (e.g. ammonium sulfate, sodium chloride)", "Organic solvents (e.g. acetone, ethanol)" ], "Reaction": [ "Isolation of bromelain from pineapple stems using buffer solution and salts", "Purification of bromelain using techniques such as dialysis, ultrafiltration, and chromatography", "Modification of bromelain through chemical or enzymatic methods to improve its stability and activity" ] }

CAS No.

37189-34-7

Origin of Product

United States
Customer
Q & A

Q1: What is bromelain and what is its primary mechanism of action?

A1: this compound is a complex mixture of proteolytic enzymes, primarily cysteine proteases, extracted from the stems and fruit of the pineapple plant (Ananas comosus). [] Its primary mechanism of action is the hydrolysis of peptide bonds in proteins. []

Q2: How does this compound's proteolytic activity contribute to its anti-inflammatory effects?

A2: this compound's proteolytic activity can degrade pro-inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, reducing inflammation. [] It can also inhibit the expression of COX-2, an enzyme involved in prostaglandin synthesis, further contributing to its anti-inflammatory effects. []

Q3: How does this compound impact blood coagulation?

A3: this compound exhibits anticoagulant effects. Studies suggest it can inhibit the activation of both intrinsic and extrinsic coagulation pathways, reduce clot stability, and promote fibrinolytic activity. [] this compound has been shown to increase the levels of plasminogen while decreasing factor XIII expression in the liver and plasma, impacting the fibrinolytic system. []

Q4: Does this compound affect tumor cell viability and what are the potential mechanisms involved?

A4: Research suggests that this compound can inhibit the growth of various cancer cell lines, including colorectal cancer cells. [] Proposed mechanisms include inducing apoptosis (programmed cell death), increasing reactive oxygen species (ROS) production, and promoting autophagy (a cellular self-degradation process). []

Q5: What is the molecular formula and weight of this compound?

A5: this compound is a complex mixture of enzymes, and therefore, a single molecular formula and weight cannot be defined. Each individual protease within the this compound mixture has its own specific molecular weight and formula.

Q6: Is there any spectroscopic data available for this compound characterization?

A6: Spectroscopic techniques like Fourier transform infrared spectroscopy (FTIR) have been employed to study the secondary structure of this compound and its changes upon encapsulation or modification. [, ] Additionally, FTIR can be used to confirm the presence of this compound within formulated delivery systems. []

Q7: Is this compound stable under various conditions? What factors can affect its stability?

A7: this compound's stability is influenced by factors like pH, temperature, and storage conditions. [] It exhibits optimal activity in a slightly acidic to neutral pH range and is sensitive to high temperatures. [, ]

Q8: How can this compound stability be improved for various applications?

A8: Encapsulation techniques using materials like chitosan, pectin, and Eudragit polymers have demonstrated success in enhancing this compound stability, especially in acidic environments like the stomach. [, , ] This protection allows for targeted delivery to the intestine, where this compound can exert its effects.

Q9: What types of reactions does this compound catalyze, and what is its substrate specificity?

A9: this compound primarily catalyzes the hydrolysis of peptide bonds in proteins. While it exhibits broad substrate specificity, it shows a preference for cleaving peptide bonds after basic amino acids like arginine and lysine. [, ]

Q10: What are some industrial applications of this compound?

A10: this compound finds applications in various industries:

  • Food Industry: Meat tenderization, baking, and preventing browning in fruit juices. []
  • Pharmaceutical Industry: As a potential therapeutic agent for its anti-inflammatory, anti-edema, and fibrinolytic properties. [, ]

Q11: Have there been any computational studies conducted on this compound?

A11: While computational studies specifically on this compound are limited due to its complex nature, research has explored the use of QSAR models for other plant-derived proteases to predict their activity and properties. [] This approach might also provide valuable insights into this compound's structure-activity relationships.

Q12: What are some formulation strategies used to improve this compound's stability, solubility, or bioavailability?

A12: Several formulation approaches have been investigated:

  • Encapsulation: Encapsulation within chitosan, pectin, or Eudragit polymers protects this compound from degradation in the stomach, improving its stability and bioavailability upon oral administration. [, , ]
  • Microencapsulation: This technique has shown promise in enhancing this compound's immunomodulatory activity. []
  • Nanoformulations: this compound loaded nanoparticles have demonstrated improved stability, sustained release, and enhanced anti-inflammatory effects. []

Q13: Are there specific SHE regulations concerning this compound production and use?

A14: While specific SHE regulations for this compound might vary depending on the country and application, general guidelines for enzyme production, handling, and use in food, pharmaceutical, and other industries apply. [] Manufacturers and researchers must adhere to good manufacturing practices (GMP) and other relevant safety standards.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A15: Research suggests that this compound is absorbed orally, although its bioavailability can be limited. [] It is distributed throughout the body, with higher concentrations observed in certain tissues like the lungs after nasal administration. [] this compound is metabolized in the liver and excreted primarily through urine and feces.

Q15: How does the route of administration affect this compound's pharmacokinetics and pharmacodynamics?

A16: Oral administration of this compound can be limited by its degradation in the stomach, leading to reduced bioavailability. [] Nasal administration has shown promising results, with higher relative bioavailability and faster absorption compared to oral dosing. [] This route also allows for targeted delivery to the lungs, potentially beneficial for treating respiratory conditions like asthma.

Q16: What in vitro models have been used to study this compound's effects?

A16: Various in vitro models have been employed:

  • Cell culture: Studies using cancer cell lines have investigated this compound's anti-proliferative effects and mechanisms of action, including apoptosis induction, ROS production, and autophagy. [, , ]
  • Enzyme assays: These assays are used to determine this compound's proteolytic activity and the impact of various factors like pH, temperature, and inhibitors on its activity. [, ]
  • Platelet aggregation assays: this compound's potential antithrombotic effects have been investigated using these assays. []

Q17: What animal models have been used to evaluate this compound's efficacy?

A17: Several animal models have been used:

  • Rodent models of inflammation: Carrageenan-induced paw edema in rats is commonly used to assess this compound's anti-inflammatory activity. []
  • Rodent models of asthma: Ovalbumin-induced asthma models in mice have been used to evaluate this compound's effects on airway hyperresponsiveness, inflammation, and other asthma-related parameters. [, ]
  • Musculocutaneous flap models in mice: These models are used to study the effects of this compound on tissue necrosis and angiogenesis in critically perfused tissues. []

Q18: What are some strategies to improve this compound delivery to specific targets or tissues?

A18: Targeted delivery strategies include:

  • Encapsulation in nanoparticles: This approach can improve this compound's stability, prolong its circulation time, and enhance its delivery to target tissues. [, ]
  • Nasal delivery: This route has shown promise for delivering this compound to the lungs for treating respiratory conditions. []

Q19: What analytical methods are used to characterize and quantify this compound?

A19: Several analytical techniques are employed:

  • Spectroscopy: FTIR is used to analyze this compound's secondary structure and interactions with other materials in formulations. [, ]
  • Chromatography: Ion exchange chromatography is commonly used for this compound purification and can also be employed to analyze its composition. [, ]
  • Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the molecular weight of this compound components and assess its purity. [, ]
  • Enzyme assays: Various assays, including those using casein or synthetic substrates, are employed to measure this compound's proteolytic activity. [, ]

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